N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide
Description
N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide is a synthetic compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a diazaspiro undecane structure. This combination of functional groups and structural elements makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O2/c18-17(19,20)25-14-3-1-13(2-4-14)22-15(24)23-11-7-16(8-12-23)5-9-21-10-6-16/h1-4,21H,5-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMUTDFORLPPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product. The process involves the following steps:
Preparation of 4-(trifluoromethoxy)phenyl isocyanate: This intermediate is synthesized by reacting 4-(trifluoromethoxy)aniline with phosgene or a phosgene equivalent.
Reaction with aliphatic diamines: The 4-(trifluoromethoxy)phenyl isocyanate is then reacted with aliphatic diamines under anhydrous conditions to form the desired diazaspiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of human soluble epoxide hydrolase, which is a target for treating conditions such as hypertension, inflammation, and pain.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as enhanced stability and reactivity.
Biological Research: The compound’s ability to interact with biological molecules makes it useful for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of soluble epoxide hydrolase, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of epoxides to diols. This inhibition can modulate various physiological processes, including inflammation and blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide: This compound is used in studying biological processes related to aging.
2-{2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide:
3-[(quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide: This compound exhibits antitumor activity via inhibition of tyrosine kinase.
Uniqueness
N-[4-(trifluoromethoxy)phenyl]-3,9-diazaspiro[5.5]undecane-3-carboxamide is unique due to its spirocyclic structure combined with the trifluoromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
